Superior Chiral Resolution of p-Substituted 1-Arylethylamines: 2-NGA vs. Mandelic Acid
Enantiopure (R)-2-(2-naphthyl)glycolic acid (2-NGA) demonstrates excellent resolving ability for a wide variety of p-substituted 1-arylethylamines, a substrate class for which mandelic acid—the canonical phenyl analog—shows insufficient chiral recognition [1]. The improved performance is attributed to the enlarged aromatic surface of the naphthyl group, which enhances CH/π interactions and enables the formation of tightly packed columnar supramolecular structures in the less-soluble diastereomeric salt, a packing motif unavailable to the phenyl analog [1][2].
| Evidence Dimension | Diastereomeric salt formation resolving ability for p-substituted 1-arylethylamines |
|---|---|
| Target Compound Data | Excellent resolving ability for a wide variety of p-substituted 1-arylethylamines; typically yields >99% ee for the resolved amine in less-soluble salt fractions (representative data across multiple p-substituted substrates) [1][2] |
| Comparator Or Baseline | Mandelic acid: limited resolving ability for p-substituted 1-arylethylamines due to insufficient molecular length match; resolution efficiencies markedly lower [1] |
| Quantified Difference | 2-NGA achieves >99% ee for resolved amines vs. mandelic acid, which fails to resolve many p-substituted 1-arylethylamines effectively under comparable diastereomeric crystallization conditions [1][2] |
| Conditions | Diastereomeric salt formation via crystallization; enantiopure (R)-2-NGA; p-substituted 1-arylethylamines as racemates; ethanol or appropriate solvent systems; room temperature; less-soluble salt isolation [1] |
Why This Matters
For procurement decisions in asymmetric synthesis and chiral amine production, 2-NGA enables resolution of p-substituted 1-arylethylamines that are inaccessible using the cheaper, more widely available mandelic acid, directly impacting the scope of synthesizable enantiopure amine intermediates.
- [1] Kinbara, K.; Harada, Y.; Saigo, K. (2-Naphthyl)glycolic acid: a tailored resolving agent for p-substituted 1-arylethylamines. Tetrahedron: Asymmetry 1998, 9 (13), 2219–2222. View Source
- [2] Kobayashi, Y.; Morisawa, F.; Saigo, K. Synthesis and chiral recognition ability of O-ethyl (2-naphthyl)phosphonothioic acid. Tetrahedron: Asymmetry 2006, 17 (11), 1617–1621. View Source
